molecular formula C27H36N2O5 B2560640 3,4,5-triethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941906-13-4

3,4,5-triethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2560640
CAS RN: 941906-13-4
M. Wt: 468.594
InChI Key: XLZPTWVDNCBEME-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound with potential therapeutic applications. It belongs to the class of compounds known as quinoline derivatives and has been the subject of scientific research due to its pharmacological properties.

Scientific Research Applications

Anticancer Activity

Cinnamic acid derivatives, including the compound , have been investigated for their potential as anticancer agents. In a study by Sanjeev et al., novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were synthesized. These compounds were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides. The synthesized derivatives were characterized and screened for in vitro anticancer activity against MCF-7 and A549 cell lines using the MTT assay. Most of the tested compounds exhibited significant activity against both cancer cell lines .

Triazoles in Medicinal Chemistry

The 1,2,3-triazole motif is known for its diverse biological activities. Triazoles have been explored as potential agents in various therapeutic areas, including anticancer, anti-HIV, anti-inflammatory, antitubercular, antimicrobial, and anticonvulsant activities. Therefore, the presence of the triazole moiety in this compound suggests its relevance in medicinal chemistry .

Structural Modification and Pharmacokinetics

Cinnamic acid derivatives, such as the one under study, offer the possibility of structural modification to enhance potency and pharmacokinetics. Researchers often explore these modifications to improve drug selectivity and minimize side effects. The low toxicity of cinnamic acid compounds makes them attractive candidates for further optimization .

Natural Product-Based Drug Discovery

Natural products have historically served as a rich source of new drugs. The structural backbones of cinnamic acid derivatives allow for potential biological activity. Various natural cinnamic acid analogs have been used for centuries in the treatment of cancer. Investigating this compound’s properties may contribute to natural product-based drug discovery .

Antioxidant and Anti-Inflammatory Properties

Cinnamic acid derivatives, including those with triazole motifs, exhibit antioxidant and anti-inflammatory activities. These properties are relevant in the context of disease prevention and management .

Plant Hormones and Cell Growth Regulation

Cinnamic acid belongs to the class of auxins, which are plant hormones involved in regulating cell growth and differentiation. Understanding how this compound interacts with cellular processes may provide insights into its broader biological effects .

properties

IUPAC Name

3,4,5-triethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-6-32-23-16-20(17-24(33-7-2)26(23)34-8-3)27(31)28-21-10-11-22-19(15-21)9-12-25(30)29(22)14-13-18(4)5/h10-11,15-18H,6-9,12-14H2,1-5H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZPTWVDNCBEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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